5-(2-Fluorobenzyloxy)picolinonitrile
Overview
Description
5-(2-Fluorobenzyloxy)picolinonitrile is a versatile chemical compound used in various scientific research fields. It holds potential in drug discovery and synthesis, particularly in the development of novel pharmaceutical agents. This compound is characterized by the presence of a fluorobenzyloxy group attached to a picolinonitrile core, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 5-(2-Fluorobenzyloxy)picolinonitrile typically involves the reaction of 2-fluorobenzyl alcohol with picolinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the picolinonitrile moiety .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(2-Fluorobenzyloxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong oxidizing agents for oxidation, and bases like sodium hydride for substitution reactions. Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives.
Scientific Research Applications
5-(2-Fluoroben
Properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-13-4-2-1-3-10(13)9-17-12-6-5-11(7-15)16-8-12/h1-6,8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTGTGMJUNHZTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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